2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
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Overview
Description
2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the desired product . The reaction conditions often include heating the mixture to reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of tetrahydropyrido derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as cyclin-dependent kinases (CDKs) and Bcl-2 family proteins.
Pathways Involved: It modulates pathways like the cell cycle regulation and apoptotic pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity and anticancer properties.
Pyrazolo[3,4-d]pyrimidine: Exhibits similar biological activities, including anticancer and anti-inflammatory effects.
Pyrido[3,4-d]pyrimidine: Effective as an EGFR inhibitor and potent anticancer agent.
Uniqueness
2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is unique due to its specific structural features that allow for selective targeting of molecular pathways involved in cancer and microbial infections. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
CAS No. |
880361-85-3 |
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Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C12H12N4/c1-4-13-5-2-9(1)12-15-8-10-7-14-6-3-11(10)16-12/h1-2,4-5,8,14H,3,6-7H2 |
InChI Key |
DWWFGJSENPKTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
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